2-(Quinolin-7-YL)ethanamine
Overview
Description
2-(Quinolin-7-YL)ethanamine, commonly known as QEA, is a chemical compound with the molecular formula C12H13N2. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
Quinoline derivatives exhibit a broad range of biological activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of complexes involving 2-(Quinolin-7-YL)ethanamine derivatives has been extensively studied. For example, Faizi et al. (2015) explored the crystal structure of a mononuclear title complex synthesized from a quinoline-derived Schiff base, revealing a distorted trigonal bipyramidal coordination geometry around the Cd2+ atom (Faizi, Sharkina, & Davydenko, 2015).
Chemotherapeutic Applications
Wang et al. (2018) described the synthesis of mono-functional platinum complexes containing 8-substituted quinoline derivatives, showing significant in vitro cytotoxicity and potential as chemotherapeutic drugs (Wang et al., 2018).
Molecular Dynamics
Zhang et al. (2005) investigated the dynamics of molecular conformational changes for Cu(I) complexes of tripodal ligands, including those derived from quinoline, to understand the structural and energetic details of dynamic processes in molecular chemistry (Zhang, Siu, Lin, & Canary, 2005).
Bioimaging and Biomedical Applications
Gasser et al. (2012) synthesized a rhenium tricarbonyl complex of a bis(quinoline)-derived ligand for bioimaging purposes, showing strong UV absorbance and fluorescence, indicating potential applications in biomedical imaging (Gasser et al., 2012).
Cytotoxic Activity Studies
Kozyr and Romanenko (2022) conducted studies on the cytotoxic activity of 7-R-4-substituted quinoline derivatives, revealing significant phytotoxic effects, indicating potential applications in crop production and drug development (Kozyr & Romanenko, 2022).
Malaria Treatment Research
Mudududdla et al. (2018) identified a 2-(piperidin-1-yl)ethanamine-linked analogue as a promising compound against Plasmodium falciparum, demonstrating potential in malaria treatment (Mudududdla et al., 2018).
Safety And Hazards
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
2-quinolin-7-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBGYFVCEOVZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695246 | |
Record name | 2-(Quinolin-7-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-7-YL)ethanamine | |
CAS RN |
910412-44-1 | |
Record name | 2-(Quinolin-7-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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